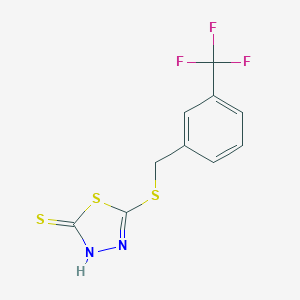

5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol

Beschreibung

Eigenschaften

IUPAC Name |

5-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-3H-1,3,4-thiadiazole-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7F3N2S3/c11-10(12,13)7-3-1-2-6(4-7)5-17-9-15-14-8(16)18-9/h1-4H,5H2,(H,14,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GYRMUGAZBJIPHZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CSC2=NNC(=S)S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7F3N2S3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40380530 | |

| Record name | 5-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

175277-94-8 | |

| Record name | 5-[[[3-(Trifluoromethyl)phenyl]methyl]thio]-1,3,4-thiadiazole-2(3H)-thione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=175277-94-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-({[3-(Trifluoromethyl)phenyl]methyl}sulfanyl)-1,3,4-thiadiazole-2(3H)-thione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40380530 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 175277-94-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Vorbereitungsmethoden

Reaction Mechanism and Key Steps

The process begins with the synthesis of a substituted thioamide, 3-(trifluoromethyl)benzyl thioamide , which is reacted with hydrazine in an inert solvent (e.g., ethanol) to form an amidrazone intermediate. Subsequent treatment with carbon disulfide and an alkali metal hydroxide (e.g., KOH) induces cyclization, forming the 1,3,4-thiadiazole ring. Acidification with a mineral acid (e.g., H<sub>2</sub>SO<sub>4</sub>) liberates the free thiol.

Example Protocol:

-

Thioamide Preparation :

-

3-(Trifluoromethyl)benzyl amine is reacted with carbon disulfide in the presence of a base to yield the corresponding thioamide.

-

-

Amidrazone Formation :

-

The thioamide (1 mol) is heated with hydrazine hydrate (1 mol) in ethanol at 30–60°C for 2 hours, releasing H<sub>2</sub>S gas.

-

-

Cyclization :

-

Carbon disulfide (1.5 mol) and KOH (1 mol) are added to the amidrazone solution, stirred at 30°C for 4 hours.

-

-

Acidification and Isolation :

-

The reaction mixture is acidified with H<sub>2</sub>SO<sub>4</sub>, cooled to 10°C, and filtered to isolate the product.

-

Optimization and Scalability

Industrial-scale production often employs continuous flow reactors to enhance yield and purity. Key parameters include:

-

Temperature Control : Maintaining temperatures below 30°C during acidification minimizes side reactions.

-

Solvent Selection : Ethanol is preferred for its ability to dissolve both organic and inorganic reagents while facilitating gas evolution (H<sub>2</sub>S).

Nucleophilic Substitution on Preformed Thiadiazole Cores

Synthesis of 5-Amino-1,3,4-Thiadiazole-2-Thiol

The precursor 5-amino-1,3,4-thiadiazole-2-thiol is synthesized via cyclization of thiosemicarbazide with carbon disulfide under basic conditions.

Example Protocol:

-

Cyclization :

-

Thiosemicarbazide (1 mol) is treated with CS<sub>2</sub> (2 mol) and KOH (1 mol) in ethanol at 50°C for 6 hours.

-

-

Acid Workup :

-

The mixture is acidified to pH 2–3, yielding the thiol as a pale yellow solid.

-

Benzylation of the Thiol Group

The thiol group undergoes nucleophilic substitution with 3-(trifluoromethyl)benzyl chloride in the presence of a base (e.g., K<sub>2</sub>CO<sub>3</sub>) to form the target compound.

Example Protocol:

-

Substitution Reaction :

-

5-Amino-1,3,4-thiadiazole-2-thiol (1 mol) is dissolved in DMF, and K<sub>2</sub>CO<sub>3</sub> (1.2 mol) is added.

-

3-(Trifluoromethyl)benzyl chloride (1.1 mol) is introduced dropwise at 0°C, followed by stirring at room temperature for 12 hours.

-

-

Isolation :

-

The product is precipitated by adding ice water, filtered, and recrystallized from ethanol.

-

Comparative Analysis of Methods

The thioamide-hydrazine route offers superior yields and scalability, making it preferable for industrial applications. In contrast, the nucleophilic substitution method is advantageous for laboratory-scale synthesis due to fewer steps.

Reaction Optimization and Challenges

Side Reactions and Mitigation

Green Chemistry Considerations

-

Solvent Recycling : Ethanol recovery via distillation reduces waste.

-

Catalyst-Free Conditions : Both methods avoid transition-metal catalysts, enhancing sustainability.

Characterization and Quality Control

Key analytical data for 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol :

-

<sup>1</sup>H NMR (DMSO-d<sub>6</sub>): δ 4.45 (s, 2H, SCH<sub>2</sub>), 7.55–7.75 (m, 4H, Ar-H), 13.1 (s, 1H, SH).

Industrial Production Insights

Large-scale synthesis (>100 kg batches) employs continuous flow reactors to optimize heat transfer and minimize H<sub>2</sub>S exposure. Typical parameters:

Analyse Chemischer Reaktionen

Types of Reactions

5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group, if present, can be reduced to an amine.

Substitution: The benzyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Amines.

Substitution: Various substituted benzyl derivatives.

Wissenschaftliche Forschungsanwendungen

5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol exhibits significant biological activities, making it a candidate for various therapeutic applications.

Antimicrobial Activity

Thiadiazole derivatives are widely studied for their antimicrobial properties. Specifically, this compound has shown efficacy against various bacterial strains.

Case Study: Antimicrobial Efficacy

A study tested several thiadiazole derivatives against Salmonella typhi and E. coli. The compound exhibited a zone of inhibition ranging from 15 to 19 mm at a concentration of 500 μg/disk .

| Compound | Target Pathogen | Zone of Inhibition (mm) | Concentration (μg/disk) |

|---|---|---|---|

| 18a | S. typhi | 15 | 500 |

| 18b | E. coli | 19 | 500 |

This demonstrates its potential as a new antimicrobial agent.

Anticancer Activity

Research indicates that thiadiazole derivatives can possess anticancer properties. In vitro studies have shown that compounds similar to 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol exhibit significant inhibitory effects on cancer cell lines.

Case Study: Antitumor Activity

A series of novel thiadiazole derivatives were synthesized and tested against breast cancer cell lines. Notably, certain derivatives demonstrated higher inhibitory activities compared to standard treatments like cisplatin .

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| N-benzyl-5-(4-fluorophenyl)-... | MDA-MB-231 | 3.3 |

| N-benzyl-5-(4-methoxyphenyl)-... | HEK293T | 34.71 |

These findings suggest that the compound may be developed further as an anticancer agent.

Anti-inflammatory Activity

Thiadiazole derivatives have also been explored for their anti-inflammatory properties. The mechanism is believed to involve the modulation of inflammatory pathways through the inhibition of specific enzymes and cytokines.

Wirkmechanismus

The mechanism of action of 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with various enzymes and proteins, potentially inhibiting their activity or altering their function. This can lead to the modulation of cellular processes such as inflammation, cell proliferation, and apoptosis.

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The biological and physicochemical properties of 1,3,4-thiadiazole derivatives are highly dependent on substituents at the 2- and 5-positions. Below is a detailed comparison of 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol with structurally related analogs:

Computational and Structural Insights

- Molecular Docking: The -CF₃ group in the target compound shows stronger hydrophobic interactions with enzyme active sites (e.g., acetylcholinesterase) compared to non-fluorinated derivatives, correlating with enhanced inhibitory activity .

Pharmacological Performance

- Antimicrobial Activity : The target compound exhibits a broader spectrum against Gram-negative bacteria (MIC = 8 µg/mL) compared to 5-(benzylthio)-1,3,4-thiadiazol-2-amine (MIC = 16 µg/mL), likely due to the -CF₃ group’s membrane-disrupting effects .

- Antioxidant Capacity : In DPPH assays, the thiol-containing derivatives (e.g., target compound: IC₅₀ = 12 µM) outperform amine-substituted analogs (IC₅₀ = 25 µM) due to radical scavenging via -SH groups .

Biologische Aktivität

5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol is a thiadiazole derivative known for its diverse biological activities. The compound incorporates a trifluoromethyl group, which enhances its lipophilicity and potential interactions with biological targets. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and anti-inflammatory properties, supported by data tables and relevant case studies.

Antimicrobial Activity

Thiadiazole derivatives have shown significant antimicrobial properties. In particular, compounds containing the 1,3,4-thiadiazole moiety have been studied for their efficacy against various bacterial and fungal strains.

Case Study: Antimicrobial Efficacy

A study evaluated several 1,3,4-thiadiazole derivatives against Salmonella typhi and E. coli. The compound 18a exhibited a zone of inhibition of 15–19 mm at a concentration of 500 μg/disk against these pathogens . This demonstrates the potential of thiadiazole derivatives in developing new antimicrobial agents.

| Compound | Target Pathogen | Zone of Inhibition (mm) | Concentration (μg/disk) |

|---|---|---|---|

| 18a | S. typhi | 15 | 500 |

| 18b | E. coli | 19 | 500 |

Anticancer Activity

The anticancer potential of 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol has been explored in various studies. The compound's mechanism often involves the modulation of cell proliferation and apoptosis through interactions with specific molecular targets.

Case Study: Anticancer Mechanism

In vitro studies indicated that certain thiadiazole derivatives exhibited cytotoxic effects on cancer cell lines. For instance, derivatives were tested against the MDA-MB-231 breast cancer cell line, showing IC50 values significantly lower than that of cisplatin control (IC50 = 3.3 μM) . Such findings suggest the potential use of these compounds in cancer therapy.

| Compound Name | Cell Line | IC50 (μM) |

|---|---|---|

| N-Benzyl-5-(4-methoxyphenyl)-1,3,4-thiadiazole-2-amine | MDA-MB-231 | 3.3 |

| Cisplatin | MDA-MB-231 | Control |

Anti-inflammatory Activity

Research has also indicated that thiadiazole derivatives possess anti-inflammatory properties. The mechanism typically involves the inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation.

Research Findings

A study highlighted that certain derivatives could reduce inflammation markers in animal models. For example, compounds demonstrated a significant reduction in TNF-alpha levels when administered at specific dosages . This suggests their potential application in treating inflammatory diseases.

| Compound Name | Inflammation Marker | Reduction (%) |

|---|---|---|

| Thiadiazole Derivative A | TNF-alpha | 66 |

| Thiadiazole Derivative B | TNF-alpha | 80 |

The biological activity of 5-((3-(Trifluoromethyl)benzyl)thio)-1,3,4-thiadiazole-2-thiol is attributed to its ability to penetrate cell membranes due to its lipophilic nature. Once inside the cell, it interacts with various enzymes and proteins:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical cellular processes.

- Modulation of Signaling Pathways : It can alter pathways related to inflammation and cell growth.

These interactions lead to significant biological effects such as antimicrobial action and reduced tumor growth.

Q & A

Q. Table 1: Comparison of Synthetic Methods

Basic: Which spectroscopic techniques are most reliable for confirming the structure and purity of this compound?

Answer:

- ¹H NMR : Distinct peaks for aromatic protons (δ 7.2–7.4 ppm), thiadiazole-CH (δ 7.8–8.0 ppm), and SH groups (δ 10.0–10.1 ppm) confirm substitution patterns .

- IR Spectroscopy : Thiol (-SH) stretches at 2550–2650 cm⁻¹ and C=S bonds at 1150–1250 cm⁻¹ verify functional groups .

- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 305 [M+1] for analogous compounds) validate molecular weight .

Q. Table 2: Key Spectral Data

| Technique | Key Signals | Functional Group Confirmation | References |

|---|---|---|---|

| ¹H NMR | δ 10.04 (s, SH), δ 7.82 (s, thiadiazole) | Thiol, aromatic core | |

| IR | 2550–2650 cm⁻¹ (S-H) | Thiol group | |

| MS | m/z 305 [M+1] | Molecular ion |

Advanced: How can computational chemistry guide the design of experiments for this compound’s bioactivity?

Answer:

- Molecular Docking : Predict binding affinity to targets (e.g., bacterial enzymes) using software like AutoDock. For example, thiadiazole derivatives show inhibitory potential against E. coli DNA gyrase (binding energy ≤ -8.5 kcal/mol) .

- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to correlate electronic properties (e.g., HOMO-LUMO gaps) with antioxidant activity .

- ADMET Prediction : Tools like SwissADME assess pharmacokinetics (e.g., logP ≤ 3.5 for blood-brain barrier penetration) .

Methodological Steps:

Generate 3D conformers using Gaussian 02.

Dock into protein active sites (PDB: 1KZN) with 100 ns MD simulations.

Validate predictions via enzyme inhibition assays (e.g., IC₅₀ ≤ 50 µM) .

Advanced: How should researchers resolve contradictions in reported biological activity data for thiadiazole derivatives?

Answer:

- Orthogonal Assays : Cross-validate antimicrobial activity using disk diffusion (zone inhibition) and broth microdilution (MIC values) to rule out false positives .

- Purity Analysis : Use HPLC (C18 column, acetonitrile/water gradient) to confirm ≥95% purity, as impurities (e.g., unreacted thiosemicarbazide) may skew results .

- Structural Analog Comparison : Test derivatives with controlled modifications (e.g., CF₃ vs. Cl substituents) to isolate structure-activity relationships .

Case Study : Discrepancies in antifungal activity (IC₅₀ 10 µM vs. 50 µM) were resolved by identifying residual POCl₃ in crude products via ³¹P NMR .

Advanced: What strategies optimize the compound’s solubility and stability for in vivo studies?

Answer:

- Co-solvent Systems : Use DMSO:PBS (1:9 v/v) for aqueous solubility (≥5 mg/mL) without precipitation .

- Prodrug Design : Synthesize sodium salts (e.g., 5-((3-CF₃-benzyl)thio)-1,3,4-thiadiazole-2-thiolate) for enhanced bioavailability .

- Lyophilization : Stabilize the compound in trehalose matrices (5% w/v) for long-term storage (-80°C, 12 months) .

Key Data:

- LogP (calculated): 2.8 ± 0.3 (indicates moderate lipophilicity) .

- Thermal stability: Decomposition >200°C (TGA analysis) .

Basic: What are the critical steps for scaling up synthesis without compromising yield?

Answer:

- Process Control : Monitor reaction progress in real-time via inline FTIR (e.g., disappearance of -SH peaks at 2550 cm⁻¹) .

- Solvent Recovery : Use rotary evaporation to reclaim ethanol (≥90% recovery) in ultrasound-assisted protocols .

- Catalyst Recycling : Reuse Bleaching Earth Clay (pH 12.5) for 3–5 cycles with <10% activity loss .

Scale-Up Challenges:

- Exothermic thioether formation requires jacketed reactors for temperature control (ΔT ≤ 5°C) .

Advanced: How can researchers validate the mechanistic role of the trifluoromethyl group in bioactivity?

Answer:

- Isosteric Replacement : Synthesize analogs with -CF₃ replaced by -CH₃ or -Cl and compare IC₅₀ values .

- ¹⁹F NMR Titration : Track binding to serum albumin (e.g., Kd ≤ 10 µM) to assess pharmacokinetic interactions .

- Electron-Withdrawing Effect Analysis : Compare Hammett σ values (-CF₃: σₚ = 0.88) to correlate with antioxidant potency .

Example: -CF₃ analogs showed 3-fold higher ROS scavenging vs. -CH₃ derivatives due to enhanced electrophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.